molecular formula C11H11N3O2 B098735 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 16015-57-9

3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B098735
CAS No.: 16015-57-9
M. Wt: 217.22 g/mol
InChI Key: RACANTUOSGCCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.23 g/mol . It is a derivative of phthalazine and is characterized by the presence of an ethyl group, a keto group, and a carboxamide group on the phthalazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of phthalic anhydride with ethylamine to form the intermediate 3-ethylphthalic acid. This intermediate is then cyclized and oxidized to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization and oxidation processes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phthalazines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
  • 4-Oxo-3,4-dihydrophthalazine-1-carboxamide
  • 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate

Uniqueness

3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to the presence of the ethyl group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

3-ethyl-4-oxophthalazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-14-11(16)8-6-4-3-5-7(8)9(13-14)10(12)15/h3-6H,2H2,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACANTUOSGCCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368278
Record name 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16015-57-9
Record name 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.